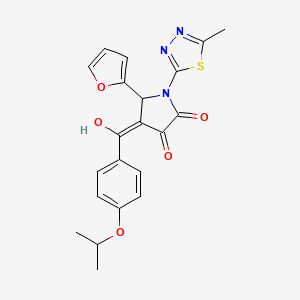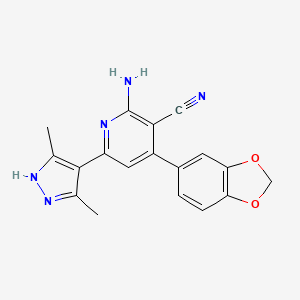![molecular formula C21H21NO4 B5377802 allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B5377802.png)
allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate, also known as AMMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AMMA belongs to the class of acrylate derivatives and has been found to possess anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate is not fully understood. However, it has been proposed that allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate exerts its anti-inflammatory and antioxidant effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. Additionally, allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate has been found to possess various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. Additionally, allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Furthermore, allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate has been found to possess low toxicity and high biocompatibility, making it a potential candidate for use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate in lab experiments is its low toxicity and high biocompatibility. Additionally, allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate is relatively easy to synthesize and purify, making it a readily available compound for use in lab experiments. However, one of the limitations of using allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research on allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate. One of the future directions is to investigate the potential of allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate and its potential applications in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, the potential of allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate as a therapeutic agent for the treatment of various types of cancers needs to be further explored. Finally, the development of new methods for the synthesis and purification of allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate could lead to the discovery of new derivatives with improved properties and potential applications.
Synthesemethoden
Allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate can be synthesized through the reaction of allyl 3-(4-methoxyphenyl)-2-aminopropionate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a temperature of around 0-5°C. The resulting product is purified through column chromatography to obtain pure allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate.
Wissenschaftliche Forschungsanwendungen
Allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate has also been found to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate has been found to possess anticancer properties, which make it a potential candidate for the treatment of various types of cancers.
Eigenschaften
IUPAC Name |
prop-2-enyl (Z)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-4-13-26-21(24)19(14-16-7-11-18(25-3)12-8-16)22-20(23)17-9-5-15(2)6-10-17/h4-12,14H,1,13H2,2-3H3,(H,22,23)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKOMWNMJKXHQO-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-4-({5-[(4-acetyl-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1,3-dimethyl-2-piperazinone](/img/structure/B5377728.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B5377732.png)

![N-(2-pyridinylmethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5377745.png)
![N-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-methylpropanamide](/img/structure/B5377753.png)
![N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5377764.png)
![4-butoxy-N-(1-{[(2-hydroxyethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5377777.png)

![3-(methylthio)-N-((1S*,2R*)-2-{[1-(2-pyrazinylcarbonyl)-4-piperidinyl]amino}cyclobutyl)propanamide](/img/structure/B5377789.png)
![ethyl 2,5,6-trichloro-4-{[4-(trifluoromethoxy)phenyl]amino}nicotinate](/img/structure/B5377797.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B5377806.png)
![N-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N,N'-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5377811.png)
![5-(dimethylamino)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5377813.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(4-pyridinylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377819.png)